molecular formula C17H19N3O3 B2514055 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide CAS No. 1396858-08-4

2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide

Cat. No.: B2514055
CAS No.: 1396858-08-4
M. Wt: 313.357
InChI Key: MHNYFKQWEHJFFJ-UHFFFAOYSA-N
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Description

2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide is a chemical compound with diverse applications in scientific research It is known for its unique structure, which includes a phenoxyethyl group and a ureido group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide typically involves the reaction of 2-phenoxyethylamine with 4-isocyanatophenylacetamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: The ureido group can be reduced to form amine derivatives.

    Substitution: The phenylacetamide backbone can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxyethyl group may interact with hydrophobic pockets in proteins, while the ureido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide: Shares the phenoxy group but lacks the ureido group.

    Ureidophenylacetamide: Contains the ureido group but lacks the phenoxyethyl group.

    Phenylacetamide: The simplest structure, lacking both the phenoxyethyl and ureido groups.

Uniqueness

2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide is unique due to the presence of both the phenoxyethyl and ureido groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(2-phenoxyethylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c18-16(21)12-13-6-8-14(9-7-13)20-17(22)19-10-11-23-15-4-2-1-3-5-15/h1-9H,10-12H2,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNYFKQWEHJFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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